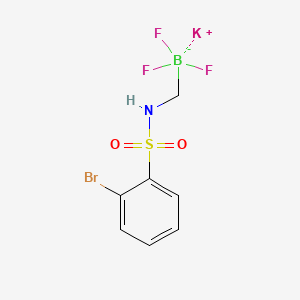

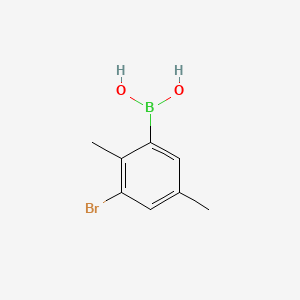

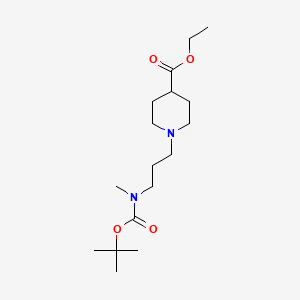

![molecular formula C23H30F2N2O5 B578123 tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate CAS No. 1206821-43-3](/img/structure/B578123.png)

tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C23H30F2N2O5 and its molecular weight is 452.499. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biodegradation and Fate in Environment

Research by Thornton et al. (2020) focuses on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. It highlights the ability of microorganisms to aerobically degrade ETBE, which may share similarities with the degradation pathways of tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate due to the presence of tert-butyl and ether groups. The study discusses the initial hydroxylation and subsequent formation of intermediates, which could be relevant for understanding the environmental fate of similar compounds (Thornton et al., 2020).

Environmental Behavior and Fate

Squillace et al. (1997) provide an overview of the environmental behavior and fate of methyl tert-butyl ether (MTBE), including its high solubility in water and low biodegradation potential in subsurface environments. These properties could be analogous for compounds with similar tert-butyl and ether functionalities, offering insights into how this compound might behave in aquatic environments (Squillace et al., 1997).

Synthetic Applications

A study by Mi (2015) on the synthetic routes of vandetanib, which includes tert-butyl groups in its synthesis, provides insight into the chemical synthesis processes that could be relevant for this compound. The analysis of different synthetic routes may offer clues on the industrial scalability and chemical reactivity of similar complex molecules (Mi, 2015).

Adsorption and Environmental Removal

Vakili et al. (2017) discuss the adsorption studies of methyl tert-butyl ether (MTBE) from the environment, highlighting various adsorbents used for its removal from aqueous solutions. This research may indirectly suggest methods for the removal or reduction of environmental impact of similar compounds with tert-butyl and ether groups, emphasizing the importance of adsorption as a technique for mitigating water pollution (Vakili et al., 2017).

Propiedades

IUPAC Name |

tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30F2N2O5/c1-5-31-19(28)14-26-18(15-10-16(24)12-17(25)11-15)13-27(21(30)32-22(2,3)4)23(20(26)29)8-6-7-9-23/h10-12,18H,5-9,13-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFJVJZCVFSUNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(CN(C2(C1=O)CCCC2)C(=O)OC(C)(C)C)C3=CC(=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30F2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)